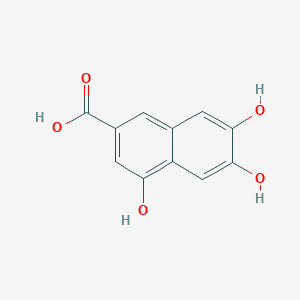
4,6,7-Trihydroxynaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,6,7-trihydroxy- is an organic compound with the molecular formula C₁₁H₈O₅ It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at the 4, 6, and 7 positions and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy- typically involves multi-step organic reactions. One common method starts with naphthalene, which undergoes a series of hydroxylation and carboxylation reactions. The hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents under acidic or basic conditions. The carboxylation step often involves the use of carbon dioxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. Large-scale production might use continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality output.
Types of Reactions:
Oxidation: The hydroxyl groups in 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy- can undergo oxidation to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, acid anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,6,7-trihydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of multiple hydroxyl groups.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy- is primarily due to its ability to interact with various molecular targets. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant mechanism is crucial in its potential therapeutic effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1-Naphthalenecarboxylic acid, 3,5,6-trihydroxy-: Similar structure but different positioning of hydroxyl groups, which can affect its reactivity and biological activity.
Uniqueness: 2-Naphthalenecarboxylic acid, 4,6,7-trihydroxy- is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. This specific arrangement allows for unique interactions with molecular targets, making it a valuable compound in various research fields.
This detailed overview provides a comprehensive understanding of 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy-, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
CAS No. |
752236-48-9 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4,6,7-trihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c12-8-3-6(11(15)16)1-5-2-9(13)10(14)4-7(5)8/h1-4,12-14H,(H,15,16) |
InChI Key |
SOOITHILOFOVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)

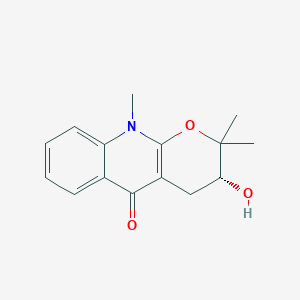
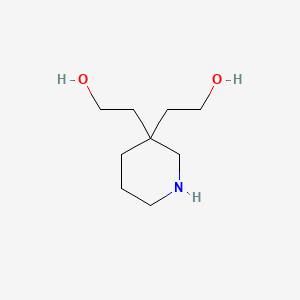
![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)

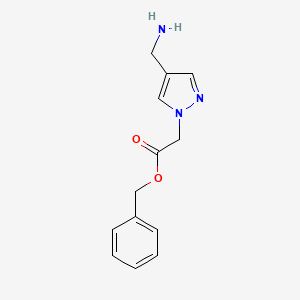
![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)
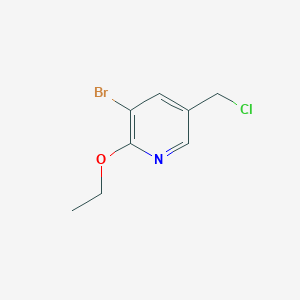

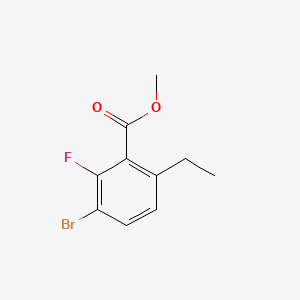
![1,1-Dimethylethyl (2R)-2-{[(chloroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B15364864.png)
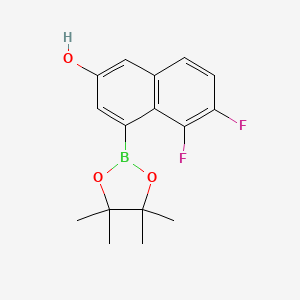
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
